molecular formula C6H6N4 B053903 6-Methyl-[1,2,4]triazolo[1,5-B]pyridazine CAS No. 114448-72-5

6-Methyl-[1,2,4]triazolo[1,5-B]pyridazine

Cat. No. B053903
CAS RN: 114448-72-5
M. Wt: 134.14 g/mol
InChI Key: OBXPOYMOKBBFEN-UHFFFAOYSA-N
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Description

6-Methyl-[1,2,4]triazolo[1,5-B]pyridazine is a heterocyclic compound that contains a triazole ring fused to a pyridazine ring . It is used in the pharmaceutical industry as a building block for the synthesis of various drugs and organic compounds . The compound has a molecular weight of 134.14 .


Synthesis Analysis

The synthesis of triazolothiadiazine and its derivatives, which include this compound, involves various synthetic approaches . One such approach involves the reaction of unsymmetrical α-bromodiketones with 4-amino-3-mercapto-1,2,4-triazoles .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered triazole ring fused with a six-membered pyridazine ring . This structure allows it to make specific interactions with different target receptors .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored at 2-8°C . The InChI code for the compound is 1S/C6H6N4/c1-5-2-3-6-8-7-4-10(6)9-5/h2-4,9H,1H2 .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), using protective gloves/protective clothing/eye protection/face protection (P280), and only using it outdoors or in a well-ventilated area (P271) .

properties

IUPAC Name

6-methyl-[1,2,4]triazolo[1,5-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c1-5-2-3-6-7-4-8-10(6)9-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBXPOYMOKBBFEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=NC=N2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20611556
Record name 6-Methyl[1,2,4]triazolo[1,5-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20611556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

114448-72-5
Record name 6-Methyl[1,2,4]triazolo[1,5-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20611556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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